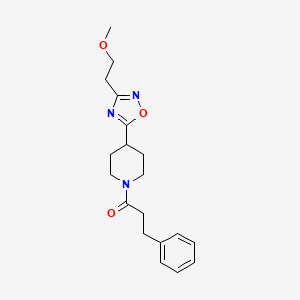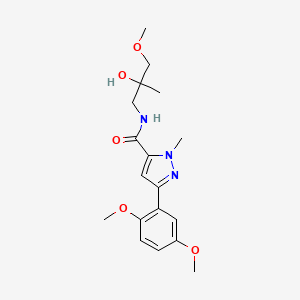
3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H25N3O5 and its molecular weight is 363.414. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Properties
Pyrazole derivatives, similar in structure to 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide, have been synthesized and evaluated for their anti-inflammatory properties. Research has shown that these compounds exhibit significant anti-inflammatory activity, with some demonstrating minimal ulcerogenic activity and reduced toxicity compared to traditional anti-inflammatory drugs (El‐Hawash & El-Mallah, 1998).
Structural Analysis and Tautomerism
Studies on NH-pyrazoles, which share a core structure with the subject compound, have focused on their structural analysis and tautomerism. X-ray crystallography and NMR spectroscopy have been used to determine the structures and tautomeric forms in different states, contributing to a deeper understanding of their chemical properties (Cornago et al., 2009).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of compounds similar to 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide have been explored. These studies provide insights into the hydrogen bond interactions and the stability of these molecules, contributing to the understanding of their potential applications in drug design and materials science (Prabhuswamy et al., 2016).
Synthesis and Cytotoxicity Studies
Research on pyrazole derivatives has also included the synthesis and evaluation of their cytotoxic properties. These studies are significant for understanding the potential therapeutic applications of these compounds in treating various diseases, including cancer (Hassan et al., 2014).
Molecular Interaction Studies
Molecular interaction studies have been conducted on compounds structurally similar to 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide. These studies help in understanding the binding mechanisms and receptor interactions, which are crucial for the development of targeted therapies (Shim et al., 2002).
Eigenschaften
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-18(23,11-24-3)10-19-17(22)15-9-14(20-21(15)2)13-8-12(25-4)6-7-16(13)26-5/h6-9,23H,10-11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAHVLUJGQJBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=NN1C)C2=C(C=CC(=C2)OC)OC)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2962056.png)
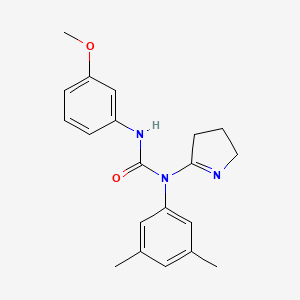
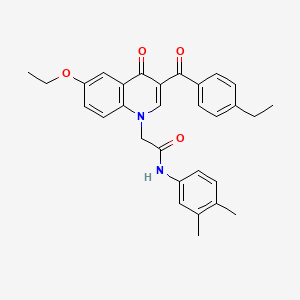
![6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2962060.png)

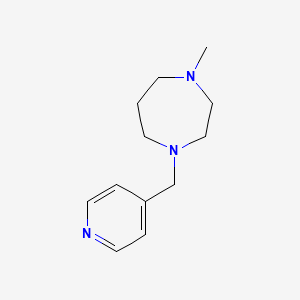
![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate](/img/structure/B2962065.png)
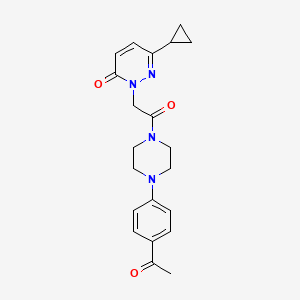
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2962070.png)
![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2962073.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B2962075.png)
![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2962076.png)
